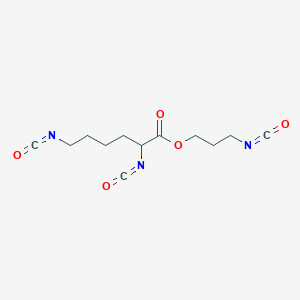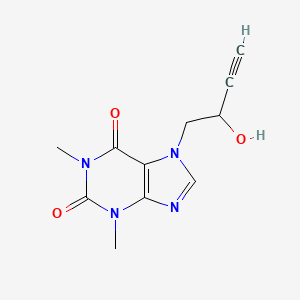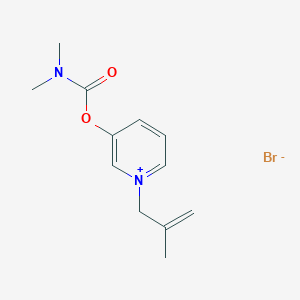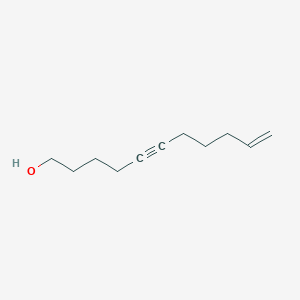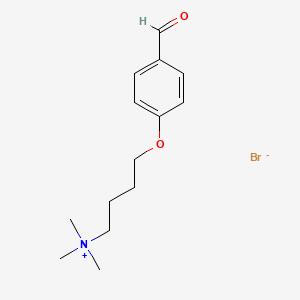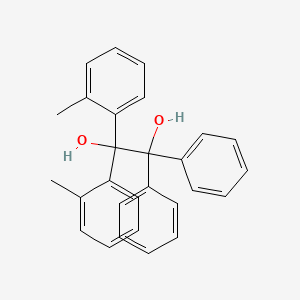
1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol is an organic compound characterized by its unique structure, which includes two methylphenyl groups and two diphenylethane groups attached to a central diol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol typically involves the reaction of 2-methylphenylmagnesium bromide with benzophenone. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as ether. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of catalysts to speed up the reaction and reduce the production costs.
化学反应分析
Types of Reactions
1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol involves its interaction with specific molecular targets. The diol groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of the compound. These interactions can affect various cellular pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 1,1-Bis(4-methylphenyl)-2,2-diphenylethane-1,2-diol
- 1,1-Bis(2-chlorophenyl)-2,2-diphenylethane-1,2-diol
- 1,1-Bis(2-methoxyphenyl)-2,2-diphenylethane-1,2-diol
Uniqueness
1,1-Bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol is unique due to the presence of the 2-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can provide steric hindrance, affecting the compound’s interactions with other molecules. Additionally, the specific arrangement of the phenyl groups can lead to distinct electronic properties, further differentiating it from similar compounds.
属性
CAS 编号 |
66149-41-5 |
|---|---|
分子式 |
C28H26O2 |
分子量 |
394.5 g/mol |
IUPAC 名称 |
1,1-bis(2-methylphenyl)-2,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C28H26O2/c1-21-13-9-11-19-25(21)28(30,26-20-12-10-14-22(26)2)27(29,23-15-5-3-6-16-23)24-17-7-4-8-18-24/h3-20,29-30H,1-2H3 |
InChI 键 |
OHKVRIVNMUXAOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


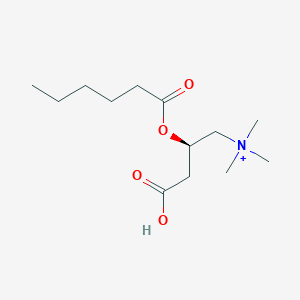
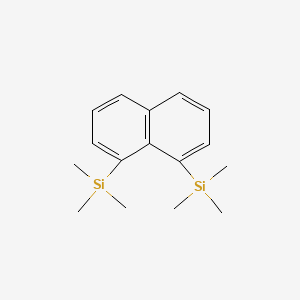
![Cuprate(3-), [4-(hydroxy-kappaO)-5-[[1-(hydroxy-kappaO)-3-sulfo-6-[[4-[(2,5,6-trichloro-4-pyrimidinyl)amino]phenyl]amino]-2-naphthalenyl]azo-kappaN1]-1,3-benzenedisulfonato(5-)]-, trisodium](/img/structure/B14471192.png)
![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
